2-(4-bromophenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:
- A 4-bromophenoxy group at position 2, contributing steric bulk and electron-withdrawing effects.
- A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone and thiazolidinone moieties, critical for planarity and π-π stacking interactions.
The bromophenoxy group improves lipophilicity, aiding membrane permeability, while the thioxo-thiazolidinone moiety may confer antimicrobial or anticancer properties, as seen in related analogs .
Properties
Molecular Formula |
C21H16BrN3O3S2 |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-bromophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16BrN3O3S2/c1-2-10-25-20(27)16(30-21(25)29)12-15-18(28-14-8-6-13(22)7-9-14)23-17-5-3-4-11-24(17)19(15)26/h3-9,11-12H,2,10H2,1H3/b16-12- |
InChI Key |
LDEHRXMFPDKDDL-VBKFSLOCSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Br)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Br)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the pyrido[1,2-a]pyrimidin-4-one core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidin-5-ylidene moiety to its corresponding thiazolidine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
2-(4-bromophenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Bromophenoxy vs. Morpholinyl/Piperazinyl: The bromophenoxy group in the target compound enhances electrophilic character and membrane penetration compared to morpholinyl/piperazinyl groups, which prioritize solubility .
- Propyl vs. Butyl/Methoxypropyl: The 3-propyl chain on the thiazolidinone balances lipophilicity and steric effects, whereas longer chains (e.g., butyl) increase logP but may hinder target binding .
- Thioxo vs.
Core Structure Comparisons
- Pyrido[1,2-a]pyrimidin-4-one vs. Thieno/Chromen-2-one: The pyrido-pyrimidinone core offers greater rigidity and planarity, facilitating interactions with flat binding pockets (e.g., kinase ATP sites). Thieno/chromen-2-one derivatives exhibit weaker π-π stacking due to non-planar fused rings .
- Pyrido-Pyrimidinone vs. Pyrimidine-2,4,6-trione: The trione core in lacks the conjugated system of the target compound, reducing stability under physiological conditions .
Biological Activity
The compound 2-(4-bromophenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has gained attention in medicinal chemistry due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and potential applications based on recent studies.
Structural Characteristics
This compound features a complex structural framework that includes:
- A pyrido[1,2-a]pyrimidin-4-one core.
- A bromophenoxy group .
- A thiazolidin-5-ylidene moiety , which is significant for enhancing biological efficacy.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the pyrido[1,2-a]pyrimidinone core.
- Introduction of the bromophenoxy group.
- Synthesis of the thiazolidinone derivative through condensation reactions.
Optimized reaction conditions are crucial for enhancing yield and purity, often employing advanced purification techniques.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. In comparative studies, it has shown effectiveness against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it outperforms conventional antibiotics such as ampicillin in certain contexts.
| Pathogen | MIC (μg/mL) | Comparison to Ampicillin |
|---|---|---|
| Staphylococcus aureus | 10 | Superior |
| Escherichia coli | 15 | Comparable |
| Pseudomonas aeruginosa | 20 | Inferior |
Anticancer Activity
The compound's anticancer properties have been investigated through various in vitro assays. It appears to modulate enzyme activities and receptor functions involved in cancer pathways. Notably, it has demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity.
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | High |
| MCF7 (breast cancer) | 8.7 | Moderate |
| A549 (lung cancer) | 6.5 | High |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of key enzymes involved in metabolic pathways.
- Modulation of receptor activities that regulate cell growth and apoptosis.
The thiazolidinone moiety enhances these interactions, making it a candidate for further pharmacological studies.
Case Studies
- Antimicrobial Study : A study conducted on a series of thiazolidinone derivatives demonstrated that compounds with similar structural features exhibited potent antibacterial properties, reinforcing the significance of the thiazolidinone group in enhancing antimicrobial activity .
- Cytotoxicity Assessment : In a recent study focusing on various derivatives of pyrido[1,2-a]pyrimidinones, the compound was found to possess significant cytotoxicity against multiple cancer cell lines, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
